molecular formula C16H18N2O3 B5460404 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B5460404
M. Wt: 286.33 g/mol
InChI Key: UJYMDAVQYSFWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-methoxy-2-methylaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

4-Methoxy-2-methylaniline+2-Methoxyphenyl isocyanateThis compound\text{4-Methoxy-2-methylaniline} + \text{2-Methoxyphenyl isocyanate} \rightarrow \text{this compound} 4-Methoxy-2-methylaniline+2-Methoxyphenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amine groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and urea linkage play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-methoxyphenyl)urea
  • 1-(4-Methoxy-2-methylphenyl)-3-phenylurea
  • 1-(4-Methylphenyl)-3-(2-methoxyphenyl)urea

Uniqueness

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-10-12(20-2)8-9-13(11)17-16(19)18-14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYMDAVQYSFWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.